Diethyl isobutyroylmalonate Diethyl isobutyroylmalonate
Brand Name: Vulcanchem
CAS No.: 21633-78-3
VCID: VC2131048
InChI: InChI=1S/C11H18O5/c1-5-15-10(13)8(9(12)7(3)4)11(14)16-6-2/h7-8H,5-6H2,1-4H3
SMILES: CCOC(=O)C(C(=O)C(C)C)C(=O)OCC
Molecular Formula: C11H18O5
Molecular Weight: 230.26 g/mol

Diethyl isobutyroylmalonate

CAS No.: 21633-78-3

Cat. No.: VC2131048

Molecular Formula: C11H18O5

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Diethyl isobutyroylmalonate - 21633-78-3

Specification

CAS No. 21633-78-3
Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
IUPAC Name diethyl 2-(2-methylpropanoyl)propanedioate
Standard InChI InChI=1S/C11H18O5/c1-5-15-10(13)8(9(12)7(3)4)11(14)16-6-2/h7-8H,5-6H2,1-4H3
Standard InChI Key CBFJLYQEACAOLC-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(=O)C(C)C)C(=O)OCC
Canonical SMILES CCOC(=O)C(C(=O)C(C)C)C(=O)OCC

Introduction

Chemical Structure and Properties

Molecular Structure

Diethyl isobutyroylmalonate features a central carbon atom bonded to two ester groups and an isobutyroyl moiety. The compound's structure can be represented by the following molecular formula: C₁₂H₂₀O₅. The structural arrangement includes:

  • Two ethyl ester groups (-COOC₂H₅)

  • An isobutyroyl group (-CO-CH(CH₃)₂)

  • A central carbon that connects these functional groups

This structure is similar to diethyl malonate, which contains two carboxyl groups where the hydroxyl group is replaced by an ethoxy group, but with the addition of the isobutyroyl substituent .

Physical Properties

Diethyl isobutyroylmalonate is expected to exhibit physical properties comparable to related compounds such as diethyl isobutylmalonate, though with differences attributable to the presence of the additional carbonyl group. Based on structural analysis and comparison with similar compounds, the following physical properties can be anticipated:

PropertyValueBasis of Estimation
Physical StateColorless to pale yellow liquidSimilar to diethyl malonate
Molecular WeightApproximately 244.28 g/molCalculated from molecular formula
Boiling Point120-130°C (at reduced pressure)Comparable to diethyl(phenylacetyl)malonate
DensityApproximately 1.05-1.15 g/cm³Estimated based on diethyl(phenylacetyl)malonate (1.148 g/cm³)
OdorLikely mild, ester-likeCommon characteristic of malonic esters
SolubilitySoluble in organic solvents; limited solubility in waterTypical for ester compounds

Chemical Properties

The chemical behavior of diethyl isobutyroylmalonate is influenced by several key structural features:

  • The carbonyl groups create regions of electron deficiency, making them susceptible to nucleophilic attack.

  • The alpha carbon between the carbonyl groups is acidic, although less so than in diethyl malonate due to the presence of the isobutyroyl substituent.

  • The ester groups can undergo typical ester reactions including hydrolysis, transesterification, and reduction.

Unlike diethyl malonate, which has highly acidic hydrogen atoms on the alpha carbon (those adjacent to two carbonyl groups) , diethyl isobutyroylmalonate has the alpha position substituted with the isobutyroyl group, which alters its reactivity profile.

Synthesis Methods

Direct Acylation of Diethyl Malonate

The most straightforward approach to synthesizing diethyl isobutyroylmalonate likely involves the acylation of diethyl malonate using isobutyryl chloride or anhydride. This method parallels similar acylation procedures used for related compounds:

  • Deprotonation of diethyl malonate using a strong base such as sodium ethoxide or sodium hydride

  • Addition of isobutyryl chloride to the resulting carbanion

  • Workup and purification to isolate the desired product

Alternative Synthetic Routes

Alternative methods can be extrapolated from the synthesis procedures for similar compounds:

Modified Malonic Ester Synthesis

The traditional malonic ester synthesis, which is used to prepare substituted malonic esters, could be adapted by incorporating an isobutyroyl group. This approach would be analogous to the preparation of diethyl isobutylmalonate, which can be synthesized from malonate and 2-bromopropane .

Organometallic Approaches

More sophisticated approaches might utilize organometallic reagents. For instance, mixed dialkylaluminum chlorides and mixed trimethylorganoaluminates have been employed for chemoselective 1,4 addition reactions to alkylidene malonic acid diethyl esters . These methods could potentially be adapted for the synthesis of diethyl isobutyroylmalonate.

Applications and Research Findings

Pharmaceutical Applications

Diethyl isobutyroylmalonate and related compounds have significant utility in pharmaceutical synthesis:

As Building Blocks for Drug Synthesis

Similar to diethyl isobutylmalonate, which serves as a key compound for synthesizing drugs , diethyl isobutyroylmalonate can function as an intermediate in the preparation of pharmaceutically active compounds. The presence of the isobutyroyl group provides additional functionality that can be leveraged in complex synthetic pathways.

Synthesis of Heterocyclic Compounds

The compound's structure makes it suitable for the synthesis of heterocyclic compounds, which are prevalent in pharmaceutical development. For example, related malonic acid derivatives are used in the synthesis of amide alkaloids .

As an Acylating Agent

The isobutyroyl group in diethyl isobutyroylmalonate can potentially serve as an acylating agent in certain reactions, transferring the isobutyroyl moiety to other substrates.

In Carbon-Carbon Bond Formation

Similar to how diethyl malonate is used in malonic ester synthesis for carbon-carbon bond formation , diethyl isobutyroylmalonate could serve as a more functionalized reagent for similar transformations, offering additional reaction pathways due to the presence of the isobutyroyl group.

Comparison with Related Compounds

Comparison with Diethyl Malonate

Diethyl malonate serves as the parent compound for diethyl isobutyroylmalonate and provides a basis for comparison:

PropertyDiethyl MalonateDiethyl isobutyroylmalonate
Molecular FormulaC₇H₁₂O₄C₁₂H₂₀O₅
Alpha HydrogenHighly acidic, easily deprotonatedAbsent due to substitution
ReactivityVersatile in malonic ester synthesisMore selective reactivity patterns
Natural OccurrenceFound in grapes and strawberries Likely synthetic only
Primary ApplicationsBarbiturates, artificial flavorings, vitamins Specialized pharmaceutical intermediates

Comparison with Diethyl isobutylmalonate

Diethyl isobutylmalonate is structurally similar but lacks the carbonyl group in the isobutyl side chain:

PropertyDiethyl isobutylmalonateDiethyl isobutyroylmalonate
Molecular FormulaC₁₁H₂₀O₄ C₁₂H₂₀O₅
Functional GroupsContains isobutyl groupContains isobutyroyl group with additional carbonyl
ApplicationsKey compound for drug synthesis Similar applications with enhanced functionality
Synthetic UtilityUsed in pharmaceutical industry Potentially more versatile due to additional reactive site

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